

Spectroscopic Profile of 1-Bromo-3,3-dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Bromo-3,3-dimethylpentane** (CAS No: 6188-50-7).[1][2] Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from analogous structures and established spectroscopic principles to forecast the spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of **1-Bromo-3,3-dimethylpentane** and related compounds.

Chemical Structure and Properties

IUPAC Name: 1-bromo-3,3-dimethylpentane[1]

Molecular Formula: C7H15Br[1]

Molecular Weight: 179.10 g/mol [1]

SMILES: CCC(C)(C)CCBr[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-3,3-dimethylpentane**. These predictions are based on the analysis of similar compounds,



including 1-bromo-3-methylpentane and 3,3-dimethylpentane, as well as established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Bromo-3,3-dimethylpentane**



Protons (Position)	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Integration	Rationale
CH₃ (C1')	~0.9	Triplet	3H	Terminal methyl group adjacent to a methylene group.
CH ₂ (C2')	~1.3	Quartet	2H	Methylene group adjacent to a methyl and a quaternary carbon.
CH₃ (C3-Me)	~1.0	Singlet	6H	Two equivalent methyl groups on a quaternary carbon, deshielded by proximity to the bromine atom.
CH ₂ (C2)	~1.8	Triplet	2H	Methylene group adjacent to the quaternary carbon.
CH2 (C1)	~3.4	Triplet	2H	Methylene group directly attached to the electronegative bromine atom, resulting in significant deshielding.

Predicted based on general principles and data from similar alkanes and bromoalkanes.[3]



¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Bromo-3,3-dimethylpentane**

Carbon (Position)	Predicted Chemical Shift (δ, ppm)	Rationale
C1'	~8	Terminal methyl carbon.
C2'	~34	Methylene carbon adjacent to a methyl and quaternary carbon.
С3-Ме	~26	Methyl carbons on the quaternary center.
C3	~33	Quaternary carbon.
C2	~48	Methylene carbon adjacent to the quaternary center.
C1	~35	Methylene carbon directly bonded to bromine.

Predicted based on the analysis of 3,3-dimethylpentane and general trends for bromoalkanes. [4][5]

Mass Spectrometry (MS)

Table 3: Predicted Major Fragments in the Mass Spectrum of 1-Bromo-3,3-dimethylpentane



m/z	Proposed Fragment	Notes
178/180	[C7H15Br]+	Molecular ion peak (M+). The M+2 peak will be of similar intensity due to the presence of the ⁷⁹ Br and ⁸¹ Br isotopes.
99	[C7H15] ⁺	Loss of Br radical.
57	[C4H9] ⁺	Cleavage at the C2-C3 bond, forming a stable tertiary butyl cation. This is expected to be the base peak.
43	[C ₃ H ₇] ⁺	Propyl fragment.
29	[C₂H₅] ⁺	Ethyl fragment.

Fragmentation patterns are predicted based on the principles of mass spectrometry for haloalkanes, where cleavage often occurs at branched points to form stable carbocations.[6][7]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for 1-Bromo-3,3-dimethylpentane

Wavenumber (cm ⁻¹)	Vibration	Intensity
2850-2975	C-H stretch (alkane)	Strong
1470-1270	C-H bend (alkane)	Medium
650-550	C-Br stretch	Strong

Predicted based on characteristic IR absorption frequencies for alkyl halides.[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of liquid organic compounds like **1-Bromo-3,3-dimethylpentane**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **1-Bromo-3,3-dimethylpentane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.[9]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).[10]
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay FID) using a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS).[11]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12]
- Ionization: Employ an electron ionization (EI) source to bombard the sample molecules with high-energy electrons, causing ionization and fragmentation.[13]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]



 Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[12]

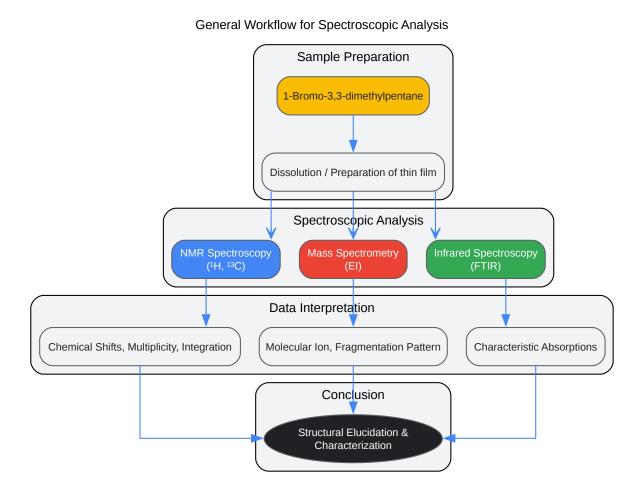
Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-Bromo-3,3-dimethylpentane, a spectrum
 can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr)
 or by using an Attenuated Total Reflectance (ATR) accessory.[15]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is usually taken first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups and bond vibrations within the molecule.[17]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **1-Bromo-3,3-dimethylpentane**.





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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

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